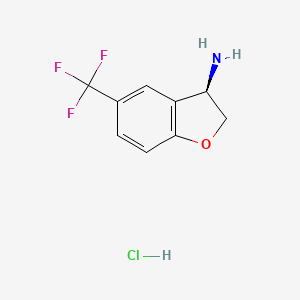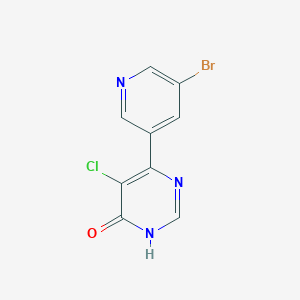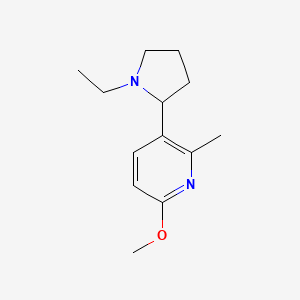
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: This compound has a similar pyrrolidine moiety but lacks the methoxy and methyl substitutions.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |
Clave InChI |
MMKQKUZRIJAQFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=C(N=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


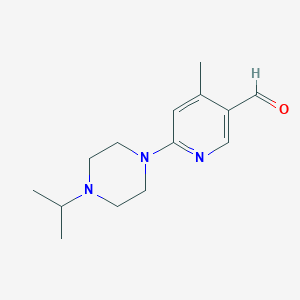
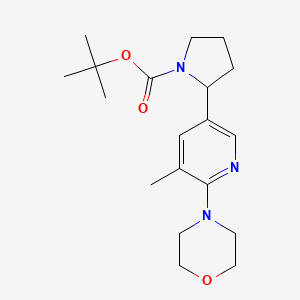
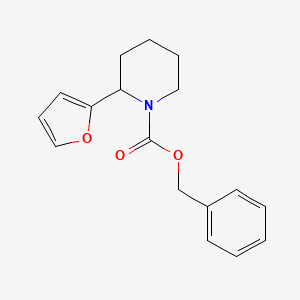

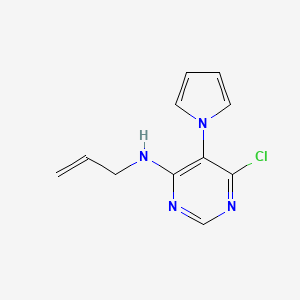

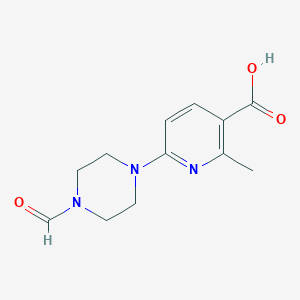
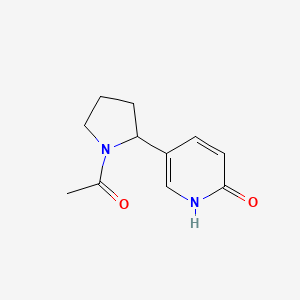
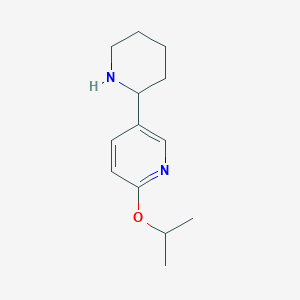
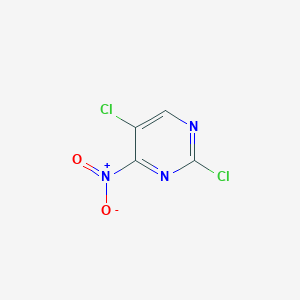
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
